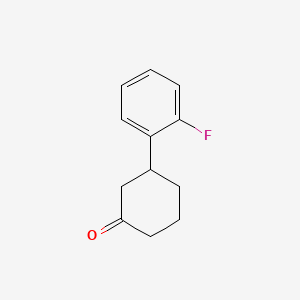
3-(2-Fluorophenyl)cyclohexanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Fluorophenyl)cyclohexanone is an organic compound with the molecular formula C12H13FO It is a derivative of cyclohexanone, where a fluorophenyl group is attached to the third carbon of the cyclohexanone ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Fluorophenyl)cyclohexanone typically involves the reaction of cyclohexanone with a fluorophenyl reagent. One common method is the Friedel-Crafts acylation, where cyclohexanone reacts with 2-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions: 3-(2-Fluorophenyl)cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: this compound can be oxidized to 3-(2-Fluorophenyl)cyclohexanoic acid.
Reduction: Reduction yields 3-(2-Fluorophenyl)cyclohexanol.
Substitution: Substitution reactions can introduce various functional groups onto the fluorophenyl ring.
科学研究应用
3-(2-Fluorophenyl)cyclohexanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential as a pharmaceutical intermediate.
Industry: The compound is used in the development of advanced materials with specific properties.
作用机制
The mechanism of action of 3-(2-Fluorophenyl)cyclohexanone involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The ketone group can undergo nucleophilic attack, leading to the formation of various intermediates that participate in further reactions.
相似化合物的比较
2-Fluorodeschloroketamine: This compound is structurally similar but has a different substitution pattern on the cyclohexanone ring.
Cyclohexanone: The parent compound without the fluorophenyl group.
3-(2-Chlorophenyl)cyclohexanone: A similar compound with a chlorine atom instead of fluorine.
Uniqueness: 3-(2-Fluorophenyl)cyclohexanone is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic applications.
属性
IUPAC Name |
3-(2-fluorophenyl)cyclohexan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO/c13-12-7-2-1-6-11(12)9-4-3-5-10(14)8-9/h1-2,6-7,9H,3-5,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFDDEVKTLLHSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)C2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696397 |
Source


|
| Record name | 3-(2-Fluorophenyl)cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141632-21-5 |
Source


|
| Record name | 3-(2-Fluorophenyl)cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What can be inferred about the reactivity of 3-(2-Fluorophenyl)cyclohexanone based on the described research?
A1: The research demonstrates that 2,4-diacetyl-5-hydroxy-5-methyl-3-(2-fluorophenyl)cyclohexanone readily reacts with aromatic amines at its alicyclic carbonyl group []. This suggests that the carbonyl group in this compound itself is likely reactive and amenable to similar reactions with nucleophiles like amines. The presence of the fluorine atom on the phenyl ring could influence the reactivity of the molecule through electronic effects, potentially impacting reaction rates or selectivity. Further investigations would be needed to fully characterize its reactivity profile.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

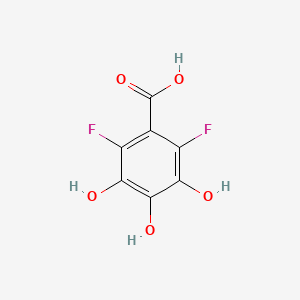
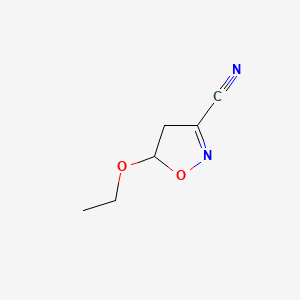
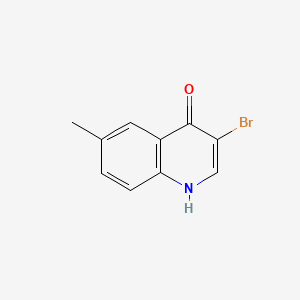
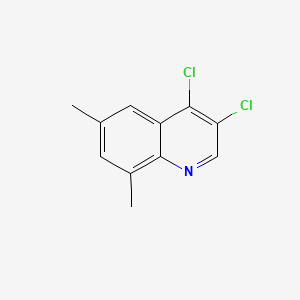
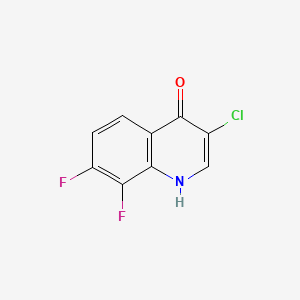
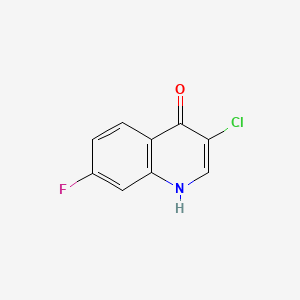
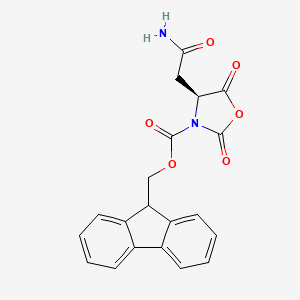
![6H-[1,3]dioxolo[4,5-e]isoindol-8(7H)-one](/img/structure/B598003.png)
![5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole](/img/structure/B598004.png)
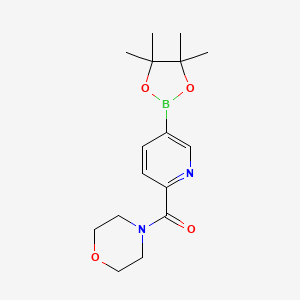
![Dimethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate](/img/structure/B598010.png)
